

Technical Guide: Physicochemical Characterization of 2-(2-Bromoacetyl)benzonitrile and Its Isomers

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Compound of Interest

Compound Name: **2-(2-Bromoacetyl)benzonitrile**

Cat. No.: **B1603220**

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Abstract

This technical guide provides a comprehensive overview of the critical physical properties of **2-(2-Bromoacetyl)benzonitrile**, a key intermediate in pharmaceutical synthesis. Due to a notable scarcity of experimentally-derived data for the ortho-isomer (2-), this paper presents the available information in the context of its better-characterized meta- (3-) and para- (4-) isomers. The core of this guide is a detailed exposition of the authoritative, field-proven methodologies for determining melting point and solubility—two cornerstone parameters that profoundly influence drug development, from discovery and formulation to quality control. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both specific data where available and universally applicable experimental protocols grounded in principles of scientific integrity and regulatory standards.

Introduction: The Strategic Importance of Physical Properties

In the landscape of drug discovery and development, the journey from a promising chemical entity to a safe and efficacious therapeutic is paved with rigorous characterization. Among the most fundamental of these characterization steps are the determination of a compound's melting point and solubility. These are not mere data points, but critical indicators that predict a

molecule's behavior, inform downstream experimental design, and ultimately impact its viability as a drug candidate.

- Melting Point is a sentinel of purity and identity. A sharp, defined melting range is a hallmark of a pure crystalline compound, while a depressed and broad range often signifies the presence of impurities.[1][2][3][4] This thermal property is a direct consequence of the crystalline lattice energy; the stronger the intermolecular forces holding the crystal together, the more energy is required to transition it to a liquid state.[5] In a regulated environment, melting point determination is a foundational quality control test for active pharmaceutical ingredients (APIs) and excipients.[6]
- Solubility, particularly aqueous solubility, is a master variable governing a drug's bioavailability.[7][8][9] For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[7][8] Poor aqueous solubility is a major hurdle in formulation development, often leading to inadequate bioavailability and the need for high doses.[7] Therefore, early and accurate solubility assessment is paramount for selecting viable lead candidates and designing effective drug delivery systems.[5][6][10]

This guide focuses on **2-(2-Bromoacetyl)benzonitrile** and its isomers, which serve as versatile building blocks in medicinal chemistry. Understanding their physical properties is essential for their effective use in synthesis and subsequent development processes.

Physicochemical Data of (Bromoacetyl)benzonitrile Isomers

A thorough review of scientific literature and chemical databases reveals a significant disparity in the available experimental data for the (Bromoacetyl)benzonitrile isomers. While data for the 3- and 4-isomers are accessible, there is a notable lack of experimentally determined melting point and solubility information for **2-(2-Bromoacetyl)benzonitrile** (CAS 683274-86-4).

Table 1: Summary of Physical Properties for (Bromoacetyl)benzonitrile Isomers

Property	2-(2-Bromoacetyl)benzonitrile	3-(2-Bromoacetyl)benzonitrile	4-(2-Bromoacetyl)benzonitrile
CAS Number	683274-86-4	50916-55-7	20099-89-2
Molecular Formula	C ₉ H ₆ BrNO	C ₉ H ₆ BrNO	C ₉ H ₆ BrNO
Molecular Weight	224.05 g/mol	224.05 g/mol	224.05 g/mol
Melting Point	No experimental data available	65-67 °C	92-96 °C[3][7][11]
Aqueous Solubility	0.353 mg/mL (Calculated)[12]	No experimental data available	Limited solubility in water[13]
Organic Solubility	No experimental data available	Soluble in Methanol[14]	Soluble in Methanol, Acetone, Dichloromethane, DMSO[7][11][13][15]

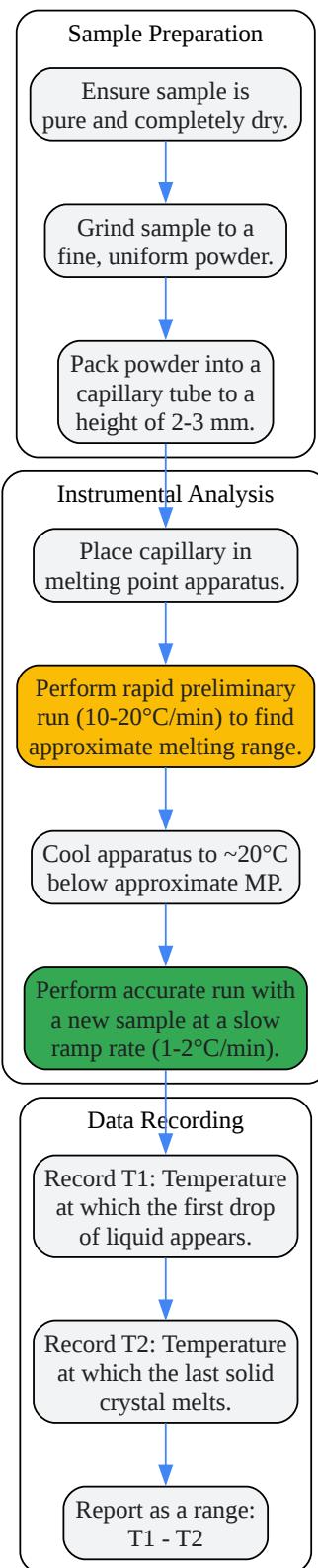
Note: The solubility for **2-(2-Bromoacetyl)benzonitrile** is a calculated value and should be confirmed via experimental determination.

Authoritative Experimental Protocols

The following sections detail standardized, self-validating protocols for the determination of melting point and solubility. These methodologies are grounded in international standards, such as those from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD), ensuring data integrity and reproducibility.

Melting Point Determination

The capillary method is the gold standard for melting point determination, recognized by major pharmacopeias.[16] It offers high accuracy and requires only a small amount of sample.



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Caption: Standard workflow for capillary melting point determination.

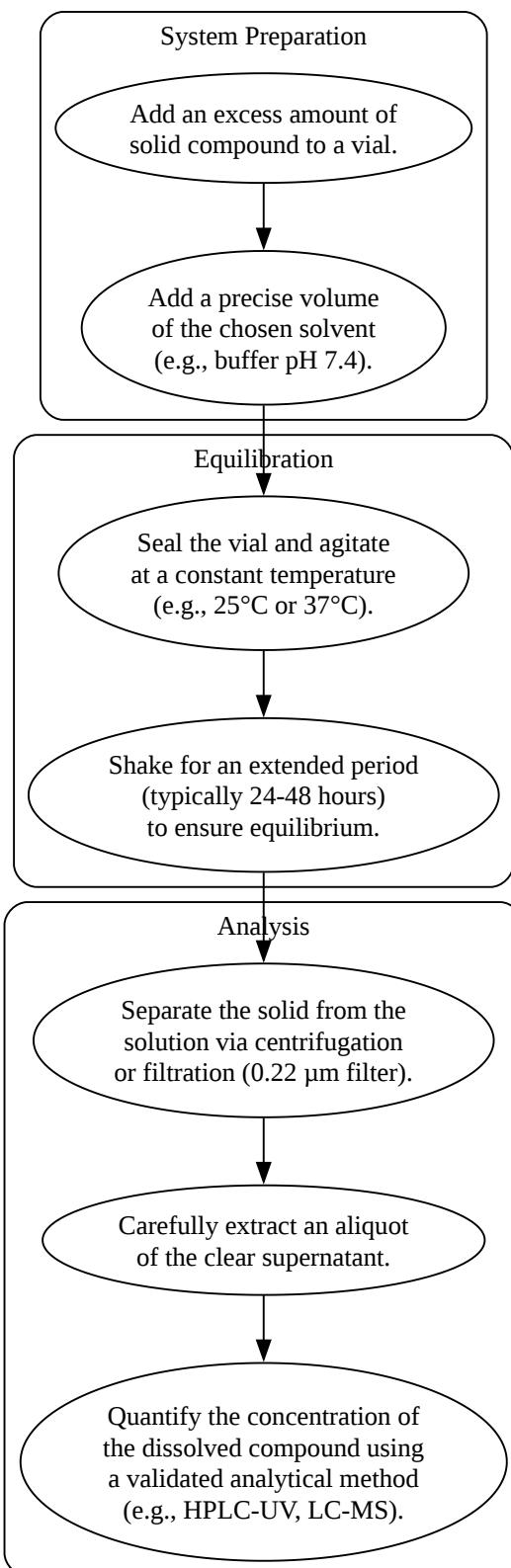
- Sample Preparation:
 - The sample must be thoroughly dried, as residual solvent can act as an impurity and depress the melting point.[13][17][18] Drying in a vacuum desiccator over silica gel for 24 hours is a standard procedure.[18]
 - Grind the crystalline material into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer within the sample.[19]
 - Introduce the powder into a thin-walled capillary tube (sealed at one end) by tapping the open end into the sample pile.[17]
 - Compact the sample to a height of 2-3 mm by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube.[12][19] A densely packed, small sample column is crucial for a sharp, reproducible melting range.
- Instrument Setup & Preliminary Measurement:
 - Place the packed capillary tube into the heating block of the melting point apparatus.[17] Modern apparatuses use a metal block for uniform heating and a digital camera for observation.[20]
 - For an unknown compound, perform a rapid determination by heating at a rate of 10-20°C per minute to establish an approximate melting range. This saves time and brackets the true melting point.[13][21]
 - Allow the apparatus to cool to at least 20°C below the approximate melting point before proceeding.[19]
- Accurate Measurement:
 - Using a fresh sample, set the starting temperature to approximately 5-10°C below the expected melting point.[7][21]
 - Set the heating (ramp) rate to 1-2°C per minute.[13][22] A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate measurement.

- Observe the sample closely through the viewing lens or on the digital display.
- Recording the Melting Range:
 - T1 (Onset of Melting): Record the temperature at which the first visible drop of liquid appears. This may be preceded by shrinking or sintering of the solid.[12][17] The USP defines this as the point where the column collapses against the side of the tube.[7][23]
 - T2 (Clear Point): Record the temperature at which the last solid particle melts, and the sample becomes a completely transparent liquid.[12]
 - The result is always reported as a range from T1 to T2. A pure compound will typically have a sharp range of 0.5-1.5°C.[3][6]

Solubility Determination

Solubility can be assessed under two principal conditions: kinetic and thermodynamic.

- Kinetic Solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, predissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a measure of how quickly a compound can dissolve and is useful for initial screening.[15][18][24][25]
- Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid.[6][11][21] This is a more time-consuming but more accurate measure, critical for formulation and late-stage development. The shake-flask method is the gold standard for this determination.[2][16]

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